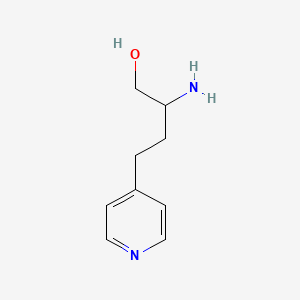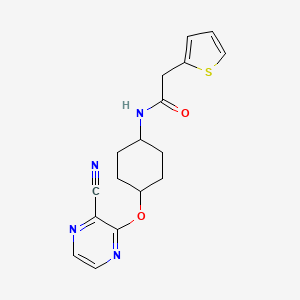![molecular formula C18H18ClN3S B2524457 4-(氮杂环庚烷-1-基)-5-(4-氯苯基)噻吩并[2,3-d]嘧啶 CAS No. 329708-85-2](/img/structure/B2524457.png)
4-(氮杂环庚烷-1-基)-5-(4-氯苯基)噻吩并[2,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure
科学研究应用
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Organic Electronics: This compound can be used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Materials Science: Its unique structural properties make it suitable for the synthesis of novel materials with specific electronic or optical characteristics.
作用机制
Target of Action
The primary target of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process critical to the regulation of gene expression.
Mode of Action
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine acts as an inhibitor of EZH2 . By binding to this enzyme, it prevents EZH2 from adding methyl groups to histones. This inhibition alters the methylation status of histones, thereby affecting gene expression.
Biochemical Pathways
The inhibition of EZH2 by 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine affects the histone methylation pathway . Changes in histone methylation can lead to alterations in the transcription of various genes, including those involved in cell proliferation and differentiation.
Result of Action
The inhibition of EZH2 by 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can lead to changes in gene expression, affecting cellular processes such as proliferation and differentiation . In cancer cells, this can result in decreased proliferation and increased apoptosis, contributing to the compound’s antitumor activity .
生化分析
Biochemical Properties
Thieno[2,3-d]pyrimidines have been designed as potential inhibitors of PDE4 . They have shown promising PDE4B inhibitory properties .
Cellular Effects
Thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . They can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Molecular Mechanism
The molecular mechanism of action of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is not well-defined. Thieno[2,3-d]pyrimidines have been tested for PDE4D inhibition in vitro and dose-dependent inhibition of TNF-α .
准备方法
The synthesis of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the Gewald reaction, followed by cyclization and functional group modifications . Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
化学反应分析
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
相似化合物的比较
4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
4-(Azepan-1-yl)-7-chloro-8-fluoro-2-methylsulfanylpyrido[4,3-d]pyrimidine: This compound has similar structural features but includes additional functional groups that may alter its chemical properties and applications.
Thieno[2,3-d]pyrimidine derivatives with cyclohexane rings: These compounds are designed as potential inhibitors of phosphodiesterase enzymes and have shown promising pharmacological properties.
The uniqueness of 4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine lies in its specific substitution pattern and the presence of the azepane ring, which can influence its reactivity and interaction with biological targets .
属性
IUPAC Name |
4-(azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c19-14-7-5-13(6-8-14)15-11-23-18-16(15)17(20-12-21-18)22-9-3-1-2-4-10-22/h5-8,11-12H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUBJORPHDAPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorobenzyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524377.png)

![4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B2524382.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride](/img/structure/B2524384.png)
![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)
![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2524393.png)


